An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-6,8-dimethylquinoline-3-methanol
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-6,8-dimethylquinoline-3-methanol
Introduction
Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic placement of various substituents on the quinoline scaffold allows for the fine-tuning of its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive examination of the physicochemical characteristics of a specific derivative, 2-Chloro-6,8-dimethylquinoline-3-methanol (CAS No. 333408-42-7).
This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's properties for applications in synthesis, formulation, and biological screening. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles, data on structurally related analogs, and validated analytical methodologies to provide a robust and practical resource.
Molecular Structure and Core Properties
The foundational step in understanding the behavior of any chemical entity is a thorough analysis of its structure.
Caption: Chemical structure of 2-Chloro-6,8-dimethylquinoline-3-methanol.
The molecule features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. Key substituents that dictate its physicochemical properties include:
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A chloro group at the 2-position, which increases lipophilicity and can influence the electron density of the pyridine ring.
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Two methyl groups at the 6- and 8-positions on the benzene ring, which enhance lipophilicity and may introduce steric effects.
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A methanol group at the 3-position, which provides a site for hydrogen bonding and can increase polarity and aqueous solubility.
Table 1: Core Physicochemical Properties of 2-Chloro-6,8-dimethylquinoline-3-methanol and Related Analogs
| Property | 2-Chloro-6,8-dimethylquinoline-3-methanol | 2-Chloro-6,7-dimethylquinoline-3-methanol | 2-Chloro-6-methylquinoline-3-methanol |
| CAS Number | 333408-42-7[1] | 333408-44-9[2] | 123637-97-8[3] |
| Molecular Formula | C₁₂H₁₂ClNO[1] | C₁₂H₁₂ClNO[2] | C₁₁H₁₀ClNO[4] |
| Molecular Weight | 221.68 g/mol [1] | 221.68 g/mol [2] | 207.66 g/mol [3] |
| Predicted XLogP3 | Not explicitly available | 3.0[2][5] | 2.6[4] |
| Appearance | Predicted to be a solid | Predicted to be a solid | Yellow to off-white solid[4] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| pKa (of conjugate acid) | Estimated to be around 4-5 | Estimated to be around 4-5 | Estimated to be around 4-5 |
Note: Data for related analogs are provided for comparative purposes. The predicted XLogP3 and estimated pKa values are based on the properties of similar quinoline structures.
Solubility Profile
The presence of the polar methanol group suggests some degree of solubility in polar organic solvents such as ethanol, methanol, and DMSO.[6] The quinoline core and the chloro and dimethyl substituents contribute to its lipophilicity, indicating probable solubility in less polar solvents like dichloromethane and ethyl acetate.[6] However, aqueous solubility is expected to be limited due to the overall hydrophobic nature of the molecule. The solubility of quinoline derivatives is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the basic nitrogen atom in the quinoline ring.[7]
Experimental Protocol for Solubility Determination
This protocol outlines a reliable method for determining the solubility of the title compound in various solvents.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology:
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Preparation of Saturated Solution: Add an excess amount of 2-Chloro-6,8-dimethylquinoline-3-methanol to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the vial to pellet the undissolved solid.
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Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted sample using a validated HPLC-UV method and determine the concentration against a standard calibration curve.
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Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.
Spectroscopic and Chromatographic Characterization
Definitive identification and purity assessment of 2-Chloro-6,8-dimethylquinoline-3-methanol require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the methanol group, the hydroxyl proton, and the protons of the two methyl groups. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chloro group and the electron-donating methyl groups.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbons.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Process and analyze the spectra to assign the chemical shifts and determine the coupling constants. Two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 221. The isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a monochlorinated compound.[8] Common fragmentation pathways may include the loss of the methanol group, the chloro group, or cleavage of the quinoline ring.
Experimental Protocol for MS Analysis:
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Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.
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Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., quadrupole or time-of-flight).
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Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound and for quantification.
Method Development Considerations: A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of this moderately polar compound. The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The addition of a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the basic quinoline nitrogen.[9] Detection is typically performed using a UV detector at a wavelength where the quinoline chromophore exhibits strong absorbance.
Experimental Protocol for HPLC Analysis:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (e.g., 230 nm).
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Caption: General workflow for HPLC analysis.
Conclusion
2-Chloro-6,8-dimethylquinoline-3-methanol is a substituted quinoline with potential applications in medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is limited, its physicochemical properties can be reliably estimated based on its chemical structure and data from closely related analogs. This technical guide provides a comprehensive overview of its key characteristics and outlines detailed, field-proven protocols for its solubility determination and analytical characterization using NMR, MS, and HPLC. By employing these methodologies, researchers can confidently assess the identity, purity, and relevant physicochemical properties of this compound, thereby facilitating its further investigation and application in drug development programs.
References
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PubChem. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
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PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-6,7-dimethylquinoline-3-methanol (C12H12ClNO). Retrieved from [Link]
- Zhang, L., et al. (2016). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 9, S1538-S1544.
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